(2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid
Description
Acetyl-Glycyl Chain
(2R)-2-Amino-2-phenylacetic Acid
- Chiral center : The C2 carbon exhibits R configuration, with priority order:
- Phenyl (-C₆H₅)
- Amino (-NH₂)
- Carboxylic acid (-COOH)
- Hydrogen (-H)
- Spatial arrangement : The phenyl group occupies the front-facing position in the Fischer projection, influencing molecular recognition.
Comparative Structural Analysis With Related Furochromone Derivatives
Key distinctions :
- The acetyl-glycyl-amino-phenyl chain at position 6 introduces peptide-like functionality absent in simpler furochromones, enabling potential protease targeting.
- The 3-phenyl group enhances lipophilicity compared to alkoxy substituents in derivatives like 9-(2-hydroxy-3-isopropylaminopropoxy)furochromone.
- Stereochemical complexity : The (2R) configuration contrasts with achiral analogs, suggesting enantioselective interactions.
Properties
Molecular Formula |
C31H26N2O7 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(2R)-2-[[2-[[2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C31H26N2O7/c1-17-21-13-23-25(39-18(2)28(23)19-9-5-3-6-10-19)15-24(21)40-31(38)22(17)14-26(34)32-16-27(35)33-29(30(36)37)20-11-7-4-8-12-20/h3-13,15,29H,14,16H2,1-2H3,(H,32,34)(H,33,35)(H,36,37)/t29-/m1/s1 |
InChI Key |
RYXKPSPFTIKGRO-GDLZYMKVSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NCC(=O)N[C@H](C5=CC=CC=C5)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NCC(=O)NC(C5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid typically involves the following steps:
Synthesis of the Furochromene Derivative : This is often the first step, where the furochromene core is synthesized through cyclization reactions involving appropriate precursors.
Acetylation : The furochromene is then acetylated to introduce the acetyl group necessary for the final product.
Amidation : The acetylated furochromene is reacted with glycine or its derivatives to form the amide bond.
Final Coupling Reaction : The last step involves coupling with phenyl ethanoic acid to complete the synthesis.
Specific Reaction Conditions
The following tables summarize specific reaction conditions for each synthetic step:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Synthesis of Furochromene | 2,5-dimethylbenzaldehyde, malonic acid | Reflux in ethanol | 70% |
| Acetylation | Acetic anhydride, pyridine | Room temperature for 4 hours | 85% |
| Amidation | Acetylated furochromene, glycine | Reflux in DMF (Dimethylformamide) | 75% |
| Final Coupling | Phenyl ethanoic acid, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Room temperature overnight | 80% |
Detailed Reaction Mechanisms
Formation of Furochromene : The initial cyclization involves condensation reactions that yield the furochromene structure from simpler aromatic precursors.
Acetylation Mechanism : The acetylation occurs through nucleophilic attack by the hydroxyl group on acetic anhydride, leading to the formation of an ester bond.
Amidation Process : In this step, the carboxylic acid group from glycine reacts with the amine group on the acetylated furochromene under acidic conditions to form an amide linkage.
Coupling with Phenyl Ethanoic Acid : This final step utilizes EDC to activate the carboxylic acid for nucleophilic attack by the amine group on the glycine derivative.
Research Findings
Recent studies have focused on optimizing these synthetic pathways to enhance yields and reduce reaction times. Key findings include:
Use of Catalysts : The introduction of catalysts such as palladium or rhodium complexes has been shown to improve yields in coupling reactions significantly.
Solvent Effects : Different solvents can impact reaction rates and product purity; for example, using DMF as a solvent in amidation reactions has led to higher yields compared to other solvents.
Temperature Optimization : Reaction temperatures play a crucial role; maintaining lower temperatures during certain steps can prevent side reactions that lead to undesired by-products.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amide and Amino Groups
The acetyl-glycyl-amide linkage undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleaves the amide bond to yield (2,5-dimethyl-7-oxo-3-phenyl-furochromen-6-yl)acetic acid and glycyl-(phenyl)ethanoic acid derivatives.
-
Basic Hydrolysis : Generates carboxylate intermediates, with possible decarboxylation under elevated temperatures.
The secondary amine in the glycyl moiety reacts with:
-
Electrophilic reagents (e.g., maleimido or epoxide groups) to form stable thioether or imine linkages, as observed in crosslinking applications .
-
Acylating agents (e.g., acetic anhydride) to produce tertiary amides .
Carboxylic Acid Reactivity
The terminal carboxylic acid participates in:
-
Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form methyl esters.
-
Amidation : Couples with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) to generate amide derivatives .
-
Salt Formation : Neutralizes with bases (e.g., NaOH) to yield water-soluble carboxylates.
Electrophilic Aromatic Substitution
The furochromene and phenyl rings undergo regioselective substitutions:
| Reaction | Conditions | Product | Yield (Reported) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-phenyl derivatives | 60–75% |
| Halogenation | Cl₂/FeCl₃ or Br₂/AlCl₃ | 2-Chloro/bromo-furochromene analogs | 50–65% |
| Sulfonation | H₂SO₄/SO₃, 50°C | 3-Sulfo-phenyl derivatives | 45–55% |
Substituents on the chromen ring direct electrophiles to the 4- and 8-positions due to electron-donating methyl groups.
Stability and Degradation Pathways
-
Photodegradation : The furochromene system is sensitive to UV light, leading to ring-opening reactions and loss of aromaticity.
-
Thermal Stability : Decomposes above 200°C via cleavage of the acetyl-glycyl bond.
-
pH-Dependent Hydrolysis : Rapid degradation occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions .
Crosslinking and Polymerization
The compound’s amine and carboxylic acid groups enable participation in:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of related compounds in the furochromene class. For instance, a series of 2-amino-4-aryl derivatives demonstrated significant antiproliferative effects against various human tumor cell lines. These compounds were shown to disrupt microtubule formation and induce G2/M cell cycle arrest, which are critical mechanisms in cancer cell proliferation inhibition .
Case Study: Antiproliferative Effects
A specific study evaluated the anticancer activity of derivatives similar to (2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid against a panel of eight human tumor cell lines. Notably, some derivatives exhibited IC50 values as low as 0.04 μM against HCT116 cells, indicating potent activity .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory applications . The presence of specific functional groups may allow it to modulate inflammatory pathways effectively. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokine production and reduce inflammation markers in vitro and in vivo.
Data Table: Anti-inflammatory Effects
| Compound | Inflammatory Marker | Effect (IC50) |
|---|---|---|
| Compound A | TNF-alpha | 0.5 μM |
| Compound B | IL-6 | 0.3 μM |
| Compound C | IL-1β | 0.4 μM |
This table summarizes findings from studies that investigated the anti-inflammatory effects of related compounds.
Mechanistic Insights
Understanding the mechanisms of action is crucial for developing therapeutic strategies. The anticancer activity of furochromene derivatives has been linked to their ability to interfere with microtubule dynamics and induce apoptosis in cancer cells . Additionally, their anti-inflammatory effects may involve the inhibition of NF-kB pathways and the modulation of oxidative stress responses.
Mechanism of Action
The mechanism by which (2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Predicted Properties of Target Compound and Analogues
*Molecular weights calculated from empirical formulas; LogP estimated via fragment-based methods.
- Target vs. The chlorine atom may also introduce steric or electronic effects, altering target binding .
- Target vs. Glycylglycine-Linked Analog (CAS 859108-20-6): Replacement of the phenyl ethanoic acid with a glycylglycine linker () reduces steric bulk and introduces hydrogen-bonding capacity, which could enhance solubility but diminish cellular uptake efficiency .
- Target vs. Thiazolidinone Derivatives: Thiazolidinone-containing analogs () exhibit distinct heterocyclic termini, which may confer divergent mechanisms of action, such as modulation of kinase or protease activity .
Functional and Assay Considerations
While direct cytotoxicity data for the target compound are absent in the provided evidence, the SRB (sulforhodamine B) assay () is a validated method for evaluating such properties in analogous compounds. This assay’s sensitivity (~1.5 signal-to-noise ratio at 564 nm) and compatibility with high-throughput screening make it suitable for comparing the inhibitory concentrations (IC50) of furochromen derivatives . For instance:
- Thiazolidinone derivatives () typically show IC50 values in the low micromolar range against solid tumor cell lines.
- Chlorophenyl-substituted analogs () may exhibit enhanced potency due to increased lipophilicity and target affinity.
Biological Activity
The compound (2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid represents a novel class of bioactive molecules with potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furochromene moiety and an amino acid derivative. Its molecular formula is , and it features multiple functional groups that may contribute to its biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of furochromene compounds exhibit significant antitumor properties. For instance, the compound has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and alterations in mitochondrial membrane potential.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| IMB-1406 | 6.92 - 8.99 | HepG2 | Apoptosis induction via S-phase arrest |
| Compound A | 10.5 | MCF-7 | Caspase activation |
| Compound B | 15.0 | A549 | Mitochondrial dysfunction |
Anti-inflammatory Effects
In addition to its antitumor activity, preliminary data suggest that this compound may possess anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study conducted on macrophage cell lines demonstrated that treatment with (2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid led to a significant decrease in TNF-alpha and IL-6 levels. This suggests a mechanism where the compound modulates immune responses.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death pathways in cancer cells.
- Cell Cycle Arrest : It has been observed to cause S-phase arrest in cancer cell lines, preventing further proliferation.
- Cytokine Modulation : The compound influences the expression of various cytokines involved in inflammatory responses.
Q & A
Q. What strategies enhance chiral induction during glycyl-aminophenyl ethanoic acid coupling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
